N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
CAS No.: 895481-38-6
Cat. No.: VC4351365
Molecular Formula: C16H13N3O4S2
Molecular Weight: 375.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895481-38-6 |
|---|---|
| Molecular Formula | C16H13N3O4S2 |
| Molecular Weight | 375.42 |
| IUPAC Name | N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylsulfanylacetamide |
| Standard InChI | InChI=1S/C16H13N3O4S2/c1-23-12-7-10(19(21)22)8-13-15(12)18-16(25-13)17-14(20)9-24-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18,20) |
| Standard InChI Key | ILZHMGRRZLONQB-UHFFFAOYSA-N |
| SMILES | COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CSC3=CC=CC=C3 |
Introduction
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is a synthetic organic compound featuring a benzo[d]thiazole core with methoxy and nitro substituents, alongside a phenylthioacetamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. It is classified as a thiazole derivative, which is often explored for its pharmacological applications.
Synthesis
The synthesis of this compound typically involves several steps, requiring careful control of reaction conditions such as temperature, time, and reagents to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are used to confirm the structure and purity of the synthesized compound.
Potential Biological Activities
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide is investigated for its antimicrobial and anticancer properties. Compounds with similar structures have shown promising activity against various pathogens and cancer cell lines. For instance, thiazole derivatives have been studied for their ability to inhibit enzymes or receptors involved in disease pathways, potentially affecting processes like cell proliferation and apoptosis .
Mechanism of Action
The mechanism of action for this compound involves interaction with specific biological targets. It may inhibit particular enzymes or receptors crucial in disease pathways, similar to how other thiazole derivatives modulate signaling pathways involved in cancer progression by inhibiting kinases or other regulatory proteins .
Applications and Future Directions
Given its potential biological activities, N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide has several potential applications in drug development. Further research is needed to fully explore its pharmacological properties and to optimize its structure for enhanced efficacy and safety.
Comparison with Similar Compounds
| Compound | Structure Features | Biological Activities |
|---|---|---|
| N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide | Benzo[d]thiazole core with methoxy and nitro groups, phenylthioacetamide moiety | Antimicrobial, anticancer |
| N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | Thiazole ring with bromophenyl substituent, chloroacetamide group | Antimicrobial, anticancer |
| N-(6-Methoxybenzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamidoacetamide | Benzo[d]thiazole core with methoxy group, phthalazine ring system | Potential pharmacological applications |
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